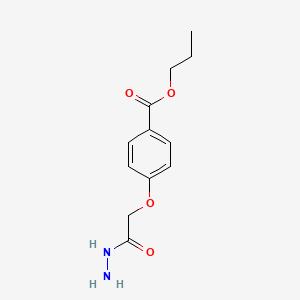
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate has several applications in scientific research, including:
作用機序
The mechanism of action of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways and lead to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate include:
- Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate
- Methyl 4-(2-hydrazino-2-oxoethoxy)benzoate
- Butyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Uniqueness
This compound is unique due to its specific propyl ester group, which can influence its chemical reactivity and biological activity .
生物活性
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant research findings, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by its hydrazino group, which is known for its reactivity with various biological targets. The compound can be represented structurally as follows:
- Chemical Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction enhances the compound's binding affinity and specificity due to the presence of aromatic rings that can engage hydrophobic pockets in proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of hydrazides have shown efficacy against various pathogens, including bacteria and fungi. A study demonstrated that related hydrazide derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.8 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The anticancer potential of hydrazine derivatives has been explored extensively. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values in the micromolar range. For example, a derivative showed an IC50 value of 0.632 mM against the NIH3T3 cell line, suggesting potential for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : In a recent study, several hydrazide derivatives were tested for their antimicrobial activity against phytopathogenic fungi. The results indicated that some derivatives exhibited over 80% inhibition of fungal growth at concentrations as low as 50 μg/mL, highlighting their potential as effective antifungal agents .
- Cytotoxicity Testing : A series of experiments assessed the cytotoxic effects of hydrazide derivatives on liver cancer cell lines (Huh7, HepG2). The results showed that specific derivatives had significant antiproliferative effects, indicating their potential use in cancer therapy .
Research Findings Summary Table
特性
IUPAC Name |
propyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-7-17-12(16)9-3-5-10(6-4-9)18-8-11(15)14-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFKEWWKKUCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














